molecular formula C12H17NO2 B13350788 (R)-2-(2-(Dimethylamino)propyl)benzoic acid

(R)-2-(2-(Dimethylamino)propyl)benzoic acid

Cat. No.: B13350788
M. Wt: 207.27 g/mol
InChI Key: KXCQBTRKMOUIER-SECBINFHSA-N
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Description

®-2-(2-(Dimethylamino)propyl)benzoic acid is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety substituted with a dimethylamino group and a propyl chain. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(Dimethylamino)propyl)benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylamine and propylating agents. One common method includes the esterification of benzoic acid followed by the introduction of the dimethylamino group through nucleophilic substitution. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of ®-2-(2-(Dimethylamino)propyl)benzoic acid involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(Dimethylamino)propyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the propyl chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-(Dimethylamino)propyl)benzoic acid is used as a building block for synthesizing complex molecules

Biology

In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, ®-2-(2-(Dimethylamino)propyl)benzoic acid and its derivatives are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(2-(Dimethylamino)propyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoic acid moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Dimethylamino benzoic acid: A derivative with a dimethylamino group, similar to ®-2-(2-(Dimethylamino)propyl)benzoic acid but lacking the propyl chain.

    Propyl benzoate: An ester of benzoic acid with a propyl group, used in fragrances and flavorings.

Uniqueness

®-2-(2-(Dimethylamino)propyl)benzoic acid is unique due to its chiral nature and the presence of both a dimethylamino group and a propyl chain. This combination imparts specific chemical and biological properties that are not observed in simpler analogs. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[(2R)-2-(dimethylamino)propyl]benzoic acid

InChI

InChI=1S/C12H17NO2/c1-9(13(2)3)8-10-6-4-5-7-11(10)12(14)15/h4-7,9H,8H2,1-3H3,(H,14,15)/t9-/m1/s1

InChI Key

KXCQBTRKMOUIER-SECBINFHSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1C(=O)O)N(C)C

Canonical SMILES

CC(CC1=CC=CC=C1C(=O)O)N(C)C

Origin of Product

United States

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